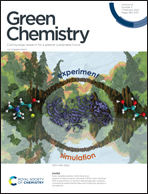A metal-free heterogeneous photocatalyst for the selective oxidative cleavage of CC bonds in aryl olefins via harvesting direct solar energy†
Green Chemistry Pub Date: 2020-06-11 DOI: 10.1039/D0GC01187H
Abstract
Selective cleavage of C![[double bond, length as m-dash]](https://www.rsc.org/images/entities/char_e001.gif) C bonds is highly important for the synthesis of carbonyl containing fine chemicals and pharmaceuticals. Novel methodologies such as ozonolysis reactions, Lemieux–Johnson oxidation reaction etc. already exist. Parallel to these, catalytic methods using homogeneous catalysts also have been discovered. Considering the various advantages of heterogeneous catalysts such as recyclability and stability, couple of transition metal-based heterogeneous catalysts have been applied for this reaction. However, the pharmaceutical industries prefer to use metal-free catalysts (especially transition metal-free) to avoid further leaching in the final products. This is for sure a big challenge to an organic chemist and to the pharmaceutical industries! To make this feasible, a mild and efficient protocol has been developed using polymeric carbon nitrides (PCN) as metal-free heterogeneous photocatalysts to convert various olefins into the corresponding carbonyls. Later, this catalyst has been applied in the gram scale synthesis of pharmaceutical drugs using direct solar energy. Detailed mechanistic studies revealed the actual role of oxygen, the catalyst, and the light source.
C bonds is highly important for the synthesis of carbonyl containing fine chemicals and pharmaceuticals. Novel methodologies such as ozonolysis reactions, Lemieux–Johnson oxidation reaction etc. already exist. Parallel to these, catalytic methods using homogeneous catalysts also have been discovered. Considering the various advantages of heterogeneous catalysts such as recyclability and stability, couple of transition metal-based heterogeneous catalysts have been applied for this reaction. However, the pharmaceutical industries prefer to use metal-free catalysts (especially transition metal-free) to avoid further leaching in the final products. This is for sure a big challenge to an organic chemist and to the pharmaceutical industries! To make this feasible, a mild and efficient protocol has been developed using polymeric carbon nitrides (PCN) as metal-free heterogeneous photocatalysts to convert various olefins into the corresponding carbonyls. Later, this catalyst has been applied in the gram scale synthesis of pharmaceutical drugs using direct solar energy. Detailed mechanistic studies revealed the actual role of oxygen, the catalyst, and the light source.
![Graphical abstract: A metal-free heterogeneous photocatalyst for the selective oxidative cleavage of C [[double bond, length as m-dash]] C bonds in aryl olefins via harvesting direct solar energy](http://scimg.chem960.com/usr/1/D0GC01187H.jpg)
Recommended Literature
- [1] Streaming potential/current measurement system for investigation of liquids confined in extended-nanospace
- [2] A sensitive graphene oxide–DNA based sensing platform for fluorescence “turn-on” detection of bleomycin†
- [3] Mild chemical pretreatments are sufficient for bioethanol production in transgenic rice straws overproducing glucosidase†
- [4] Synthetic 6-aryl-2-hydroxy-6-ketohexa-2,4-dienoic acid substrates for C–C hydrolase BphD: investigation of a general base catalytic mechanism
- [5] Iodine mediated intramolecular C2-amidative cyclization of indoles: a facile access to indole fused tetracycles†
- [6] DFT and spatial confinement: a benchmark study on the structural and electrical properties of hydrogen bonded complexes†
- [7] Contents
- [8] Azobenzene-based polymers: emerging applications as cell culture platforms
- [9] Supramolecular deep eutectic solvents and their applications
- [10] Microwave-assisted solid-state grafting of multi-walled carbon nanotubes on polyurethane for the synthesis of a composite with optical limiting properties

Journal Name:Green Chemistry
Research Products
-
2-Propenoyl chloride,2-fluoro-
CAS no.: 16522-55-7
